N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide
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Overview
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide is a synthetic compound characterized by its triazine and benzenesulfonamide components. It is commonly employed in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. Key reagents include dimethylamine, methoxy groups, triazine derivatives, and benzenesulfonamide precursors. Key steps might involve:
Formation of triazine intermediates under controlled temperatures.
Introduction of dimethylamino and methoxy groups via nucleophilic substitution.
Coupling with 3-methylbenzenesulfonamide through suitable catalysts and solvents.
Industrial Production Methods
Industrial-scale production often employs optimized methods for higher yields and purity, potentially leveraging:
Advanced catalysts for improved reaction efficiency.
Continuous flow reactors to maintain consistent conditions.
Green chemistry approaches to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several chemical reactions including:
Oxidation: Exposure to strong oxidizing agents can modify its functional groups.
Reduction: Reducing agents can alter its chemical structure, particularly affecting the triazine ring.
Substitution: The presence of substitutable groups allows for various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Examples include potassium permanganate or hydrogen peroxide, typically under acidic or basic conditions.
Reducing Agents: Hydrogen gas in the presence of palladium on carbon (Pd/C), sodium borohydride.
Substitution Reagents: Halides, amines, and alcohols under varying temperature and solvent conditions.
Major Products Formed
Reaction products can vary depending on the specific reagents and conditions, but often include modified triazine derivatives and sulfonamide compounds with different functional groups.
Scientific Research Applications
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide has several applications across different fields:
Chemistry
Used as a precursor in the synthesis of more complex organic molecules.
Employs in studying reaction mechanisms and kinetics due to its well-defined structure.
Biology
Acts as a probe in biochemical assays to understand enzyme activities.
Utilized in the development of new pharmaceuticals targeting specific proteins or enzymes.
Medicine
Investigated for potential therapeutic applications in treating diseases through targeted molecular mechanisms.
Studies on its interactions with biomolecules for drug design and development.
Industry
Applied in material science for developing advanced polymers and resins.
Serves as an intermediate in the production of dyes and other industrial chemicals.
Mechanism of Action
This compound interacts with biological systems through various molecular pathways. Key mechanisms include:
Binding to Enzymes: Its structure allows it to fit into the active sites of specific enzymes, modifying their activity.
Signal Pathway Modulation: Interacts with cellular receptors to alter signal transduction pathways.
Chemical Interactions: Forms covalent or non-covalent bonds with target molecules, influencing their function.
Comparison with Similar Compounds
Unique Features
The presence of both dimethylamino and methoxy groups on the triazine ring provides unique reactivity and binding properties.
Similar Compounds
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-benzenesulfonamide: Lacks the methyl group, offering different reactivity.
4-(dimethylamino)-6-methoxy-1,3,5-triazine derivatives: Similar in structure but vary in substituents affecting their applications.
Benzenesulfonamide derivatives: Varying side groups leading to different biological and chemical properties.
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide stands out due to its versatile reactivity and significant role in scientific research and industrial applications. Always room for more discoveries!
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-10-6-5-7-11(8-10)23(20,21)15-9-12-16-13(19(2)3)18-14(17-12)22-4/h5-8,15H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHOWHVJIAVQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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